7-Methoxy-2,3-dihydro-1H-inden-1-amine
Overview
Description
7-Methoxy-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Discrimination via NMR
7-Methoxy-2,3-dihydro-1H-inden-1-amine and related compounds have been utilized as part of chiral derivatizing agents for distinguishing enantiomeric alcohols and amines via 1H NMR . These agents aid in determining the enantiomeric purities and absolute configurations of various compounds, showcasing their utility in stereochemical analysis (Miyano et al., 1989).
NMDA Receptor Antagonists
The structural modification of ifenprodil, leading to the creation of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols , has introduced a new class of NR2B-selective NMDA receptor antagonists. These compounds demonstrate high affinity for the NR2B receptor subtype, indicating their potential for therapeutic use in conditions mediated by NMDA receptor dysfunction (Tewes et al., 2010).
Enhanced Lipase-Catalyzed N-Acylation
Research into lipase-catalyzed kinetic resolution of amines highlighted the use of ethyl methoxyacetate as an acylation reagent to significantly increase the reaction rate of aminolysis of 1-phenylethanamine. This discovery underscores the importance of selecting appropriate acylation reagents to enhance enzymatic reactions, with implications for industrial applications in producing enantiopure amines (Cammenberg et al., 2006).
Anticoccidial and Antimicrobial Activities
The Michael addition of an amine to 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one and subsequent reactions produce compounds with notable anticoccidial and antimicrobial activities . These findings suggest the potential for developing new agents to combat microbial infections and coccidiosis, a parasitic disease in poultry (Georgiadis, 1976).
Antitumor Activity
The synthesis and biological evaluation of 7-substituted 1,2-aziridinomitosenes, derived from mitomycin A, have revealed good activities against P-388 leukemia in mice . This research underscores the potential of structurally modified mitomycin analogs as antitumor agents, offering insights into developing new chemotherapeutic options (Iyengar et al., 1986).
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAJCHDFYSLZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595190 | |
Record name | 7-Methoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032279-33-6 | |
Record name | 7-Methoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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